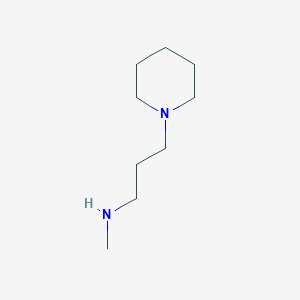

Methyl-(3-piperidin-1-yl-propyl)-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-3-piperidin-1-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-10-6-5-9-11-7-3-2-4-8-11/h10H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQESRORWDXYILU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Structural Elucidation and Confirmation of N-methyl-3-piperidin-1-ylpropan-1-amine (CAS 86010-41-5)

Introduction

The process of structure elucidation is akin to solving a complex puzzle, where each analytical technique provides a unique set of clues.[1] By combining data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, we can piece together the molecular formula, identify functional groups, and map the precise connectivity of every atom within the molecule.[2][3]

Part 1: Foundational Analysis - Molecular Formula and Unsaturation

Before delving into the intricacies of atomic connectivity, the first priority is to establish the compound's molecular formula and its Index of Hydrogen Deficiency (IHD). This foundational information drastically narrows the field of potential structures.

High-Resolution Mass Spectrometry (HRMS)

Rationale: High-Resolution Mass Spectrometry is the definitive technique for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental composition.[4][5] Unlike low-resolution MS, which provides a nominal mass, HRMS can measure mass to within a few parts per million (ppm), enabling the differentiation between compounds with the same nominal mass but different elemental formulas.

Experimental Protocol:

-

Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the purified compound in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer using an electrospray ionization (ESI) source in positive ion mode. ESI is a soft ionization technique that is well-suited for polar molecules like amines, minimizing fragmentation and maximizing the abundance of the molecular ion.

-

Analysis: Acquire the mass spectrum on a high-resolution analyzer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.

-

Data Processing: Identify the peak corresponding to the protonated molecule, [M+H]⁺. Use the instrument's software to calculate the exact mass of this ion and subsequently determine the most plausible elemental composition.

Expected Data & Interpretation: For N-methyl-3-piperidin-1-ylpropan-1-amine (C₉H₂₀N₂), the expected monoisotopic mass is 156.1626 Da. The HRMS experiment should yield a prominent [M+H]⁺ ion at m/z 157.1705.

| Parameter | Expected Value |

| Molecular Formula | C₉H₂₀N₂ |

| Exact Mass (M) | 156.1626 Da |

| [M+H]⁺ (observed) | ~157.1705 m/z |

Index of Hydrogen Deficiency (IHD)

The IHD, or degree of unsaturation, provides insight into the number of rings and/or multiple bonds within a molecule. It is calculated from the molecular formula:

IHD = C - H/2 - X/2 + N/2 + 1

For C₉H₂₀N₂: IHD = 9 - 20/2 + 2/2 + 1 = 9 - 10 + 1 + 1 = 1

An IHD of 1 is consistent with the presence of one ring or one double bond. This aligns perfectly with the proposed structure containing a single piperidine ring.

Part 2: Functional Group Identification - The Infrared Signature

Rationale: Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and non-destructive technique that probes the vibrational frequencies of chemical bonds.[6][7] It is exceptionally useful for identifying the presence or absence of specific functional groups.[8]

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable IR-transparent solvent.

-

Data Acquisition: Place the prepared sample in the FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample holder (or solvent) should be acquired and subtracted from the sample spectrum.

Expected Data & Interpretation: The IR spectrum of N-methyl-3-piperidin-1-ylpropan-1-amine is expected to exhibit several key absorption bands that are characteristic of its structure.

| Wavenumber Range (cm⁻¹) | Bond Vibration | Interpretation |

| 3300 - 3500 | N-H stretch | A weak to medium band in this region would confirm the presence of the secondary amine. |

| 2950 - 2800 | C-H stretch | Strong, sharp peaks characteristic of sp³ C-H bonds in the piperidine ring and propyl chain. |

| ~2750 | C-H stretch | A "Bohlmann band" may be present, which is characteristic of a C-H bond anti-periplanar to a lone pair on a nitrogen atom in a saturated heterocyclic system. |

| 1470 - 1430 | C-H bend | Bending vibrations (scissoring) of the CH₂ groups. |

| 1150 - 1050 | C-N stretch | Stretching vibrations corresponding to the C-N bonds of the tertiary and secondary amines. |

The absence of strong absorptions around 1700 cm⁻¹ (C=O), 1650 cm⁻¹ (C=C), or 2250 cm⁻¹ (C≡N) would provide strong evidence against the presence of these functional groups, further corroborating the IHD calculation.

Part 3: Mapping the Carbon-Hydrogen Framework - 1D and 2D NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.[9][10] It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.[11][12]

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent is critical to avoid large interfering signals.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Predicted ¹H NMR Spectrum (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.6 | t | 2H | H-3' |

| ~2.4 | s | 3H | N-CH₃ |

| ~2.3-2.5 | m | 4H | H-2, H-6 (piperidine) |

| ~2.3 | t | 2H | H-1' |

| ~1.7 | m | 2H | H-2' |

| ~1.5-1.6 | m | 4H | H-3, H-5 (piperidine) |

| ~1.4 | m | 2H | H-4 (piperidine) |

| Variable | br s | 1H | N-H |

Note: Chemical shifts are estimations and can vary based on solvent and concentration. Multiplicity: s = singlet, t = triplet, m = multiplet, br s = broad singlet.

¹³C NMR and DEPT Spectroscopy

Rationale: ¹³C NMR provides a count of the unique carbon environments in the molecule.[13] Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum, followed by DEPT-90 and DEPT-135 experiments.

Predicted ¹³C NMR Spectrum (in CDCl₃):

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |

| ~58 | Positive | C-1' |

| ~55 | Negative | C-2, C-6 (piperidine) |

| ~48 | Negative | C-3' |

| ~36 | Positive | N-CH₃ |

| ~28 | Negative | C-2' |

| ~26 | Negative | C-4 (piperidine) |

| ~24 | Negative | C-3, C-5 (piperidine) |

2D NMR: COSY and HSQC

Rationale: Two-dimensional NMR experiments are crucial for unambiguously assigning protons and carbons by revealing their correlations.

-

COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbons to which they are directly attached.

Expected Correlations:

-

COSY: Cross-peaks would be expected between H-1' and H-2', and between H-2' and H-3'. Within the piperidine ring, correlations between H-2/H-6 and H-3/H-5, and between H-3/H-5 and H-4 would be observed.

-

HSQC: Each proton signal (except the N-H) will show a correlation to its corresponding carbon signal as listed in the tables above, confirming the C-H attachments.

Part 4: Final Confirmation and Fragmentation Analysis - Tandem Mass Spectrometry (MS/MS)

Rationale: While HRMS provides the molecular formula, tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions.[14][15] The fragmentation pattern is a unique fingerprint of the molecule's structure.

Experimental Protocol:

-

Instrument Setup: Using the same HRMS setup, select the [M+H]⁺ ion (m/z 157.17) as the precursor ion.

-

Fragmentation: Subject the selected precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

-

Fragment Analysis: Acquire the mass spectrum of the resulting fragment ions.

Predicted Fragmentation Pattern: The most likely fragmentation pathways for N-methyl-3-piperidin-1-ylpropan-1-amine would involve cleavage of the C-C and C-N bonds. Key expected fragments include:

| m/z | Proposed Fragment Structure |

| 84.0813 | [C₅H₁₀N]⁺ - Piperidine ring fragment from cleavage of the C-N bond. |

| 73.0918 | [C₄H₁₁N]⁺ - Fragment from cleavage between C-2' and C-3'. |

| 58.0657 | [C₃H₈N]⁺ - Iminium ion from cleavage adjacent to the secondary amine. |

The presence of these specific fragments would provide definitive evidence for the connectivity of the piperidine ring, the propyl chain, and the N-methyl group.

Workflow Visualization

The logical flow of the structural elucidation process can be visualized as follows:

Caption: A logical workflow for the comprehensive structural elucidation of an organic molecule.

Conclusion

The structural elucidation of a chemical entity is a systematic process that relies on the convergence of data from multiple, independent analytical techniques. By following the outlined workflow—starting with the determination of the molecular formula by HRMS, identifying key functional groups with FTIR, meticulously mapping the atomic connectivity through a suite of 1D and 2D NMR experiments, and finally confirming the proposed structure via MS/MS fragmentation—we can establish the identity of CAS 86010-41-5 as N-methyl-3-piperidin-1-ylpropan-1-amine with the highest degree of scientific confidence. Each step in this process serves to validate the others, creating a self-consistent and robust structural proof that is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

- How to Identify Functional Groups in FTIR Spectra - Patsnap Eureka. (n.d.). Patsnap.

- Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). MIT OpenCourseWare.

- 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024, May 9). Chemistry LibreTexts.

- What is Mass Spectrometry? (n.d.). Broad Institute.

- FTIR Analysis Beginner's Guide: Interpreting Results. (2018, July 16). Innovatech Labs.

- Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek.

- How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). AZoOptics.

- N-Methyl-3-(1-piperidinyl)-1-propanamine | CAS#:86010-41-5. (n.d.). Chemsrc.

- Structure Elucidation Definition - Organic Chemistry II Key Term. (n.d.). Fiveable.

- Mass spectrometry - Wikipedia. (n.d.). Wikipedia.

- N-methyl-3-piperidin-1-ylpropan-1-amine | 86010-41-5. (n.d.). LGC Standards.

- Cas no 86010-41-5 (N-methyl-3-piperidin-1-ylpropan-1-amine). (n.d.). ECHEMI.

- METHYL-(3-PIPERIDIN-1-YL-PROPYL)-AMINE | 86010-41-5. (n.d.). LookChem.

- NMR Spectroscopy. (n.d.). Michigan State University Department of Chemistry.

- Structure Elucidation in Organic Chemistry. (2016, January 15). Wiley Analytical Science.

- Chemical Product Catalog. (n.d.). Chemicalbook.

- How is mass spectroscopy used to determine molecular structure? (2019, October 22). Quora.

- SPECTROSCOPY AND STRUCTURE DETERMINATION. (n.d.). University of Calgary.

- NMR-spectroscopic analysis of mixtures: from structure to function. (n.d.). National Institutes of Health.

- 4.7: NMR Spectroscopy. (2022, August 28). Chemistry LibreTexts.

- 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2022, September 24). Chemistry LibreTexts.

Sources

- 1. fiveable.me [fiveable.me]

- 2. ocw.mit.edu [ocw.mit.edu]

- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 4. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 5. sydney.edu.au [sydney.edu.au]

- 6. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]

- 7. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 8. azooptics.com [azooptics.com]

- 9. NMR Spectroscopy [www2.chemistry.msu.edu]

- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 15. quora.com [quora.com]

A Comprehensive Spectroscopic Analysis of N-methyl-3-piperidin-1-ylpropan-1-amine: An In-depth Technical Guide

Abstract

Introduction and Molecular Structure

N-methyl-3-piperidin-1-ylpropan-1-amine is a diamine featuring a piperidine ring and a secondary methylamino group connected by a propyl chain. Its structure presents several key features for spectroscopic analysis: the distinct environments of the piperidine ring protons and carbons, the propyl chain methylene groups, and the N-methyl group. Understanding the spectral signatures of these components is crucial for its identification and characterization in various experimental contexts.

Figure 1: Chemical structure of N-methyl-3-piperidin-1-ylpropan-1-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For N-methyl-3-piperidin-1-ylpropan-1-amine, both ¹H and ¹³C NMR will provide a wealth of information.

Experimental Protocol: NMR Spectroscopy

A standard approach for acquiring high-quality NMR spectra of the target compound would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of N-methyl-3-piperidin-1-ylpropan-1-amine in about 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is set to a chemical shift of 0.00 ppm.

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz instrument, for data acquisition.[1][2]

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width of approximately 12-15 ppm, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to ensure that each unique carbon atom appears as a single line. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time will be required.

Predicted ¹H NMR Spectrum and Interpretation

The proton NMR spectrum will reveal the number of different proton environments and their connectivity through spin-spin coupling.

Figure 2: Predicted ¹H NMR signals for N-methyl-3-piperidin-1-ylpropan-1-amine.

Interpretation of Predicted ¹H NMR Signals:

-

Piperidine Ring Protons:

-

α-CH₂ (~2.4 ppm): The four protons on the carbons adjacent to the nitrogen (C2 and C6) are expected to be deshielded and appear as a multiplet, likely a triplet, around 2.4 ppm.[3][4]

-

β,γ-CH₂ (~1.4-1.6 ppm): The remaining six protons of the piperidine ring (C3, C4, C5) will be more shielded and are expected to appear as a complex multiplet in the aliphatic region.[4]

-

-

Propyl Chain Protons:

-

α-CH₂ (~2.3 ppm): The methylene group attached to the piperidine nitrogen will be deshielded and is predicted to be a triplet coupled to the adjacent β-CH₂ group.

-

β-CH₂ (~1.7 ppm): This central methylene group will appear as a pentet (or multiplet) due to coupling with the adjacent α- and γ-CH₂ groups.

-

γ-CH₂ (~2.6 ppm): This methylene group, being adjacent to the secondary amine nitrogen, will also be deshielded and should appear as a triplet.

-

-

N-Methyl Protons (~2.4 ppm): The three protons of the methyl group attached to the nitrogen will be deshielded and will appear as a sharp singlet as there are no adjacent protons to couple with.[5]

-

N-H Proton (variable, broad): The proton on the secondary amine is often broad and its chemical shift is highly dependent on solvent and concentration. It may not show clear coupling.[5][6]

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.6 | t | 2H | Propyl γ-CH₂ |

| ~2.4 | t | 4H | Piperidine α-CH₂ |

| ~2.4 | s | 3H | N-CH₃ |

| ~2.3 | t | 2H | Propyl α-CH₂ |

| ~1.7 | p | 2H | Propyl β-CH₂ |

| ~1.4-1.6 | m | 6H | Piperidine β,γ-CH₂ |

| variable | broad s | 1H | N-H |

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will show a single peak for each chemically non-equivalent carbon atom.

Interpretation of Predicted ¹³C NMR Signals:

-

Piperidine Ring Carbons:

-

Propyl Chain Carbons:

-

α-C (~58 ppm): The carbon attached to the piperidine nitrogen will be deshielded.

-

β-C (~25 ppm): The central carbon of the propyl chain.

-

γ-C (~48 ppm): This carbon is deshielded due to its proximity to the secondary amine nitrogen.

-

-

N-Methyl Carbon (~36 ppm): The N-methyl carbon will have a characteristic chemical shift in this region.[5]

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~58 | Propyl α-C |

| ~55 | Piperidine α-C |

| ~48 | Propyl γ-C |

| ~36 | N-CH₃ |

| ~26 | Piperidine β-C |

| ~25 | Propyl β-C |

| ~24 | Piperidine γ-C |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of the chemical bonds.

Experimental Protocol: IR Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a liquid sample. A small drop of the neat liquid is placed on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Predicted IR Spectrum and Interpretation

The IR spectrum of N-methyl-3-piperidin-1-ylpropan-1-amine will be characterized by the vibrations of its aliphatic C-H bonds, C-N bonds, and the N-H bond of the secondary amine.

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

Physical and chemical properties of Methyl-(3-piperidin-1-yl-propyl)-amine

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Methyl-(3-piperidin-1-yl-propyl)-amine (CAS No: 86010-41-5). Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes available data to offer a detailed characterization of the molecule. The guide covers its structural attributes, physicochemical parameters, and expected spectroscopic signatures. Furthermore, it outlines a plausible synthetic route and discusses the compound's potential reactivity and applications within the pharmaceutical landscape, all grounded in established chemical principles and supported by relevant literature.

Introduction

This compound, also known as N-methyl-3-(piperidin-1-yl)propan-1-amine, is a diamine featuring a piperidine ring and a secondary methylamino group linked by a propyl chain. The piperidine motif is a highly privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates due to its favorable pharmacokinetic properties and its ability to engage with a wide array of biological targets. This guide aims to provide a detailed technical resource for scientists working with or considering this compound for their research and development endeavors.

Molecular Structure and Identifiers

The structural representation and key identifiers for this compound are fundamental to its characterization.

-

IUPAC Name: N-methyl-3-(piperidin-1-yl)propan-1-amine

-

CAS Number: 86010-41-5

-

Molecular Formula: C₉H₂₀N₂[1]

-

Canonical SMILES: CNCCCCN1CCCCC1

-

InChI Key: InChI=1S/C9H20N2/c1-10-7-2-8-11-9-5-3-4-6-11/h10H,2-9H2,1H3

Diagram 1: 2D Chemical Structure of this compound

A 2D representation of the molecular structure.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These parameters are crucial for experimental design, formulation development, and pharmacokinetic profiling.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 156.27 g/mol | [1] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | 216.1 ± 8.0 °C at 760 mmHg | [2] |

| Density | 0.9 ± 0.1 g/cm³ | [2] |

| Flash Point | 73.1 ± 9.4 °C | [2] |

| LogP (predicted) | 1.20 | [2] |

| Refractive Index (predicted) | 1.464 | [2] |

| Topological Polar Surface Area (TPSA) | 15.27 Ų | [2] |

Synthesis and Reactivity

Proposed Synthetic Pathway: Reductive Amination

A common and effective method for the synthesis of secondary amines is reductive amination.[3][4] This approach would involve the reaction of 3-(piperidin-1-yl)propan-1-al with methylamine to form an intermediate imine, which is then reduced in situ to the target secondary amine.

Diagram 2: Proposed Synthesis of this compound via Reductive Amination

A schematic of the proposed reductive amination synthesis route.

Experimental Protocol (Proposed)

-

Imine Formation: To a solution of 3-(piperidin-1-yl)propan-1-al (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add a solution of methylamine (1.1 eq) in methanol. The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: The reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq), is added portion-wise to the reaction mixture.[3] The reaction is then stirred at room temperature for an additional 12-24 hours.

-

Work-up and Purification: The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure this compound.

Chemical Reactivity

As a molecule containing both a secondary and a tertiary amine, this compound is expected to exhibit typical amine reactivity.

-

Basicity and Salt Formation: Both nitrogen atoms are basic and will react with acids to form the corresponding ammonium salts. The formation of a hydrochloride salt is a common method for improving the handling and solubility of such amines in aqueous media.[5]

-

N-Alkylation: The secondary amine is susceptible to further alkylation with alkyl halides, which can lead to the formation of a tertiary amine and subsequently a quaternary ammonium salt.[6] This reactivity should be considered in reaction design to avoid over-alkylation.

-

Acylation: The secondary amine can react with acylating agents such as acid chlorides or anhydrides to form amides.

-

Oxidation: The tertiary amine of the piperidine ring can be oxidized to an N-oxide.

Spectroscopic Characterization

While experimental spectra for this compound are not publicly available, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons on the methyl group, the propyl chain, and the piperidine ring.

-

Methyl Group (-NH-CH₃): A singlet or a doublet (if coupled to the N-H proton) around 2.3-2.5 ppm.

-

Propyl Chain (-CH₂-CH₂-CH₂-): Three distinct multiplets corresponding to the three methylene groups. The methylene group adjacent to the secondary amine (-NH-CH₂-) would likely appear around 2.5-2.7 ppm. The central methylene group (-CH₂-CH₂-CH₂-) would be expected around 1.6-1.8 ppm, and the methylene group adjacent to the piperidine nitrogen (-N-CH₂-) would likely be in the range of 2.3-2.5 ppm.

-

Piperidine Ring: The protons on the piperidine ring would give rise to complex multiplets in the region of 1.4-1.6 ppm for the C3, C4, and C5 protons, and around 2.3-2.5 ppm for the C2 and C6 protons adjacent to the nitrogen.

-

N-H Proton: A broad singlet that can appear over a wide chemical shift range and may exchange with D₂O.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule.

-

Methyl Carbon (-NH-CH₃): A signal in the range of 30-40 ppm.

-

Propyl Chain Carbons: Three signals for the propyl chain carbons. The carbon attached to the secondary amine would be in the 45-55 ppm range, the central carbon around 20-30 ppm, and the carbon attached to the piperidine nitrogen in the 55-65 ppm range.

-

Piperidine Ring Carbons: Three signals for the piperidine ring carbons. The C2 and C6 carbons adjacent to the nitrogen would be expected around 50-60 ppm, the C3 and C5 carbons around 25-35 ppm, and the C4 carbon in the 20-30 ppm range.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be characterized by the following key absorptions:

-

N-H Stretch: A weak to medium absorption band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.

-

C-H Stretch: Strong absorptions in the 2800-3000 cm⁻¹ region due to the stretching of the sp³ C-H bonds of the alkyl groups.

-

N-H Bend: A medium intensity band around 1550-1650 cm⁻¹ for the N-H bending vibration.

-

C-N Stretch: Absorptions in the 1000-1250 cm⁻¹ range corresponding to the C-N stretching vibrations of the amines.

Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 156. The fragmentation pattern would likely be dominated by alpha-cleavage adjacent to the nitrogen atoms.

-

Alpha-Cleavage at the Piperidine Ring: Loss of a propyl-methyl-amine radical would lead to a fragment at m/z 84, corresponding to the piperidinomethyl cation. This is often a base peak for N-alkyl piperidines.

-

Alpha-Cleavage at the Secondary Amine: Cleavage of the C-C bond adjacent to the secondary amine could result in various fragment ions.

Applications in Drug Discovery and Development

The piperidine scaffold is a cornerstone in modern medicinal chemistry, and compounds like this compound serve as valuable building blocks for the synthesis of novel therapeutic agents. The presence of two basic nitrogen atoms allows for modulation of physicochemical properties such as solubility and pKa, which are critical for drug-likeness.

Derivatives of N-alkyl-propanamines with cyclic amine moieties have been investigated for a range of biological activities, including their potential as central nervous system (CNS) active agents. For instance, related structures have been explored as serotonin-norepinephrine reuptake inhibitors (SNRIs) for the treatment of depression.[7] The structural features of this compound make it an attractive starting point for the development of novel ligands for various receptors and enzymes.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, related amine compounds are often classified as corrosive and can cause skin and eye irritation.[8][9] It is recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water.

Conclusion

This compound is a diamine with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its known and predicted physical, chemical, and spectroscopic properties. The proposed synthetic route offers a practical approach for its preparation in a laboratory setting. As research into novel therapeutics continues, the utility of versatile scaffolds such as this will undoubtedly play a crucial role in the development of the next generation of medicines.

References

Sources

- 1. This compound(86010-41-5) 1H NMR spectrum [chemicalbook.com]

- 2. N-Methyl-3-(1-piperidinyl)-1-propanamine | CAS#:86010-41-5 | Chemsrc [chemsrc.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. N-Methyl-3-(3-piperidinyl)propanamide hydrochloride | C9H19ClN2O | CID 75531015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 86010-41-5|N-Methyl-3-(piperidin-1-yl)propan-1-amine|BLD Pharm [bldpharm.com]

- 8. 3-(3-Methylpiperidin-1-yl)propan-1-amine | C9H20N2 | CID 33069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. enamine.enamine.net [enamine.enamine.net]

The Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery and its Multifaceted Mechanisms of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ubiquity and Versatility of the Piperidine Ring

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry and pharmaceutical development.[1][2] Its prevalence in a vast number of biologically active compounds and approved drugs underscores its status as a "privileged structure."[2] This is attributed to its favorable physicochemical properties, synthetic accessibility, and its ability to adopt various conformations, which allows for precise three-dimensional orientation of substituent groups to interact with biological targets.[3] Piperidine-containing compounds are integral to over twenty classes of pharmaceuticals, including anticancer agents, central nervous system (CNS) drugs, and analgesics.[1][4] This guide provides a detailed exploration of the potential mechanisms of action for piperidine-based compounds, offering insights for researchers and professionals in drug development.

Part 1: Modulation of G-Protein Coupled Receptors (GPCRs)

GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals.[5][6] Piperidine-based compounds have been successfully developed as both direct ligands and allosteric modulators of various GPCRs.

Allosteric Modulation of GPCRs

Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand binds.[6] This can lead to a potentiation (Positive Allosteric Modulator, PAM) or inhibition (Negative Allosteric Modulator, NAM) of the endogenous ligand's effect. This mechanism offers several advantages, including higher specificity and a ceiling effect that can improve the safety profile of a drug.

A notable example is the development of 4-alkylpiperidine-2-carboxamides as selective 5-HT2C receptor PAMs for the potential treatment of cocaine use disorder.[5] These compounds potentiate the effect of serotonin without exhibiting intrinsic activity, a desirable characteristic for a modulator.[5] Computational docking studies suggest that these piperidine derivatives form a bridge between the extracellular loop 2 (ECL2) and transmembrane helix VI (TMH VI) of the receptor, a structural interaction that is not conserved in highly homologous serotonin receptor subtypes, thus providing a basis for their selectivity.[5]

Another instance is the identification of 1-Piperidine Propionic Acid (1-PPA) as an allosteric inhibitor of Protease-Activated Receptor-2 (PAR2), a target in inflammatory diseases.[7] In-silico modeling and cellular thermal shift assays suggest that 1-PPA binds to an allosteric pocket of the inactive PAR2 conformation, thereby antagonizing its signaling.[7]

Signaling Pathway: Allosteric Modulation of a GPCR

Caption: Workflow for evaluating piperidine-based DAT inhibitors.

Part 4: Anticancer Activity

Piperidine and its derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit cancer cell growth and induce apoptosis. [8][9][10]

Modulation of Key Signaling Pathways

Piperidine-containing compounds have been shown to modulate several crucial signaling pathways that are often dysregulated in cancer, including:

-

NF-κB Pathway: The transcription factor NF-κB plays a critical role in inflammation, immunity, and cancer. Piperine has been reported to be an NF-κB inhibitor. [8]* PI3K/Akt Pathway: This pathway is central to cell survival, proliferation, and growth. Both piperine and other piperidine derivatives have been shown to modulate the PI3K/Akt pathway. [8][11]* STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes tumor growth and survival. Piperine and piperidine can regulate the STAT-3 pathway. [11][12] These compounds can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, ultimately leading to caspase activation and apoptosis. [8]

DNA Intercalation

Some piperidine derivatives exert their anticancer effects by directly interacting with DNA. [10]Spectroscopic and molecular modeling studies have suggested that these compounds can intercalate into the DNA double helix, disrupting DNA replication and transcription and leading to cell death. [10] Table 2: Cytotoxic Activity of Selected Piperidine Derivatives in Cancer Cell Lines [10]

| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) |

|---|---|---|---|

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 |

| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | |

| Compound 17a | PC3 | Prostate | 0.81 |

| MGC803 | Gastric | 1.09 | |

| MCF-7 | Breast | 1.30 | |

| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) |

| | HT29 | Colon | 4.1 (GI50, µg/mL) |

Experimental Protocol: MTT Assay for Cell Viability [2]

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the piperidine-based compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol).

-

Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to a vehicle-treated control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

-

Conclusion

The piperidine scaffold is a remarkably versatile and privileged motif in drug discovery, with its derivatives demonstrating a wide array of mechanisms of action. From the nuanced modulation of GPCRs and the potent inhibition of key enzymes to the multifaceted activities in the central nervous system and the promising anticancer properties, piperidine-based compounds continue to be a rich source of therapeutic innovation. A thorough understanding of their underlying mechanisms, supported by robust experimental validation, is crucial for the continued development of novel and effective piperidine-containing drugs.

References

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). Frontiers in Pharmacology. [Link]

-

Chemistry and Pharmacology of the Piperidine-Based Analogues of Cocaine. Identification of Potent DAT Inhibitors Lacking the Tropane Skeleton. (1996). Journal of Medicinal Chemistry. [Link]

-

Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. (2024). ChemMedChem. [Link]

-

Piperidine amides as 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). Ben-Gurion University Research Portal. [Link]

-

Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences. [Link]

-

Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2025). ResearchGate. [Link]

-

Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). (2014). European Journal of Medicinal Chemistry. [Link]

-

Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Omega. [Link]

-

Piperidine nucleus in the field of drug discovery. (2021). Future Journal of Pharmaceutical Sciences. [Link]

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). ResearchGate. [Link]

-

Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. (2022). Molecules. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). PMC - PubMed Central. [Link]

-

Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. (2025). ResearchGate. [Link]

-

Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic casca… (2026). OUCI. [Link]

-

Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. (2019). ACS Chemical Neuroscience. [Link]

-

Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. (2023). Current Topics in Medicinal Chemistry. [Link]

-

1-Piperidine Propionic Acid as an Allosteric Inhibitor of Protease Activated Receptor-2. (2023). International Journal of Molecular Sciences. [Link]

-

GPCR Allosteric Modulators: Mechanistic Advantages and Therapeutic Applications. (2019). Trends in Pharmacological Sciences. [Link]

-

Piperazine derivatives: a potentially tool for the treatment of neurological disorders. (2017). PharmacologyOnLine. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GPCR Allosteric Modulators: Mechanistic Advantages and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Piperidine Propionic Acid as an Allosteric Inhibitor of Protease Activated Receptor-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. benchchem.com [benchchem.com]

- 11. cris.bgu.ac.il [cris.bgu.ac.il]

- 12. researchgate.net [researchgate.net]

Predicted biological activity of Methyl-(3-piperidin-1-yl-propyl)-amine

An In-Depth Technical Guide to the Predicted Biological Activity of N-Methyl-3-(piperidin-1-yl)propan-1-amine

Authored by: A Senior Application Scientist

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] This guide provides a comprehensive analysis of the predicted biological activities of N-Methyl-3-(piperidin-1-yl)propan-1-amine (CAS 86010-41-5), a tertiary amine featuring this prominent heterocyclic motif. Drawing upon structural analogies to known pharmacologically active molecules, established principles of medicinal chemistry, and available database information, we will explore its potential as a modulator of central nervous system targets, an antimicrobial agent, and an enzyme inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering mechanistic hypotheses, detailed protocols for experimental validation, and insights into its therapeutic potential.

Introduction and Molecular Profile

N-Methyl-3-(piperidin-1-yl)propan-1-amine is a substituted alkylamine characterized by a piperidine ring linked via a propyl chain to a secondary amine, which is further substituted with a methyl group. The structural combination of a lipophilic piperidine ring and a basic amino group suggests a high probability of interaction with biological macromolecules, particularly receptors and enzymes. The piperidine moiety is a prevalent feature in many FDA-approved drugs, contributing to favorable pharmacokinetic properties and potent biological activity.[1] This guide will dissect the molecule's structural components to predict its pharmacological profile.

Physicochemical Properties

A molecule's biological activity is intrinsically linked to its physical and chemical properties. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C₉H₂₀N₂ | [2][3] |

| Molecular Weight | 156.27 g/mol | [2][3] |

| CAS Number | 86010-41-5 | [4] |

| Density | 0.9±0.1 g/cm³ | [4] |

| Flash Point | 73.1±9.4 °C | [4] |

| Topological Polar Surface Area (TPSA) | 15.26 Ų | Chemically Computed |

| logP (Predicted) | 1.5 - 2.0 | Chemically Computed |

Note: Some properties are for closely related isomers but are expected to be very similar for the target compound.

Predicted Biological Activities and Mechanistic Hypotheses

Based on its structural features—a tertiary amine and a piperidine ring—N-Methyl-3-(piperidin-1-yl)propan-1-amine is predicted to exhibit a range of biological activities. The tertiary amine can act as a proton acceptor, enabling interactions with acidic residues in protein binding pockets, while the piperidine ring can engage in hydrophobic and van der Waals interactions.

Central Nervous System (CNS) Activity

Many piperidine-containing compounds are CNS-active, functioning as antidepressants, analgesics, or antipsychotics by modulating neurotransmitter systems.[1][5]

The overall structure of N-Methyl-3-(piperidin-1-yl)propan-1-amine bears a resemblance to ligands that interact with serotonin (5-HT) and dopamine (DA) receptors.[5] The protonated amine could form ionic bonds with key aspartate residues in the binding sites of these G-protein coupled receptors (GPCRs), while the piperidine ring occupies a hydrophobic pocket.

-

Antidepressant Potential: By potentially modulating serotonin receptors, the compound could influence mood and behavior, a mechanism shared by many antidepressant drugs.[5]

-

Analgesic and Antipsychotic Potential: Interaction with dopamine receptors could suggest applications in treating disorders like schizophrenia or in pain management.[5] Some piperidine derivatives are also known to interact with opioid receptors, contributing to pain relief.[5]

The diagram below illustrates the hypothesized interaction of the compound with a generic monoamine GPCR, such as a dopamine or serotonin receptor.

Caption: Hypothesized modulation of a monoamine signaling pathway.

Antimicrobial Activity

The piperidine moiety is present in various natural and synthetic compounds exhibiting antibacterial and antifungal properties.[6][7] The cationic nature of the protonated amine can facilitate interaction with negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids, leading to membrane disruption and cell death.

-

Electrostatic Interaction: The positively charged amine group binds to the negatively charged bacterial cell surface.

-

Membrane Permeabilization: The lipophilic piperidine and propyl chain insert into the lipid bilayer, disrupting its integrity.

-

Leakage of Cellular Contents: This disruption leads to the leakage of essential ions and metabolites, ultimately causing bacterial cell death.

Potential Enzyme Inhibition

Certain amino-piperidine derivatives have been identified as inhibitors of specific enzymes. A notable example is the inhibition of Dipeptidyl Peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism.[8]

DPP-IV inhibitors are a class of oral hypoglycemics used for treating type 2 diabetes. They function by preventing the degradation of incretin hormones. The primary amino group is often a key pharmacophore for DPP-IV inhibition, forming a salt bridge with residues in the S2 subsite of the enzyme. While N-Methyl-3-(piperidin-1-yl)propan-1-amine has a secondary amine, its ability to form critical hydrogen bonds and occupy hydrophobic pockets within the enzyme's active site warrants investigation.

Proposed Experimental Validation

To validate these predicted activities, a structured, multi-tiered experimental approach is necessary. The following protocols provide a framework for the initial screening and characterization of N-Methyl-3-(piperidin-1-yl)propan-1-amine.

Workflow for Biological Activity Screening

Caption: A tiered workflow for validating predicted biological activities.

Experimental Protocols

-

Objective: To determine the binding affinity of the compound for serotonin (5-HT₂) and dopamine (D₂) receptors.

-

Materials:

-

Membrane preparations from cells expressing the target receptor (e.g., HEK293 cells).

-

Radioligand (e.g., [³H]Ketanserin for 5-HT₂, [³H]Spiperone for D₂).

-

Test compound (N-Methyl-3-(piperidin-1-yl)propan-1-amine) at various concentrations.

-

Scintillation fluid and microplates.

-

Filtration apparatus and scintillation counter.

-

-

Procedure:

-

Incubate the receptor membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound in a suitable buffer.

-

Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold buffer to remove non-specific binding.

-

Place filters in scintillation vials with scintillation fluid.

-

Quantify radioactivity using a scintillation counter.

-

Calculate the IC₅₀ value (concentration of test compound that displaces 50% of the radioligand) by non-linear regression analysis. This can then be used to determine the binding affinity (Ki).

-

-

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Mueller-Hinton Broth (MHB).

-

Test compound serially diluted.

-

96-well microtiter plates.

-

Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL.

-

-

Procedure:

-

Add 100 µL of MHB to each well of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well and perform a 2-fold serial dilution across the plate.

-

Add 10 µL of the standardized bacterial inoculum to each well.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection: the lowest concentration well with no visible turbidity.

-

Structure-Activity Relationship (SAR) Insights

The biological activity of this scaffold can be fine-tuned by structural modifications.

-

Methyl Group Position: The location of the methyl group is critical. Isomers with the methyl group on the piperidine ring, such as 3-(3-Methylpiperidin-1-yl)propan-1-amine[2] or 3-(4-Methylpiperidin-1-yl)propan-1-amine[3], may exhibit different receptor selectivity and potency due to altered steric profiles.

-

Alkyl Chain Length: Varying the length of the propyl chain can affect the compound's flexibility and ability to adopt an optimal conformation for binding to a target.

-

N-Substitution: The N-methyl group contributes to the compound's basicity and lipophilicity. Replacing it with larger alkyl groups could enhance hydrophobic interactions but may also introduce steric hindrance.

Potential Therapeutic Applications

Should the predicted activities be confirmed, N-Methyl-3-(piperidin-1-yl)propan-1-amine could serve as a lead compound for developing novel therapeutics in several areas:

-

Psychiatry: As a potential antidepressant or antipsychotic agent.

-

Pain Management: As a novel analgesic.

-

Infectious Diseases: As a new class of antibacterial agent, particularly valuable in an era of growing antibiotic resistance.

-

Metabolic Disorders: As a potential DPP-IV inhibitor for the treatment of type 2 diabetes.

Conclusion

N-Methyl-3-(piperidin-1-yl)propan-1-amine is a molecule of significant pharmacological interest due to its structural similarity to known bioactive compounds. The predictions outlined in this guide—spanning CNS modulation, antimicrobial action, and enzyme inhibition—are grounded in established medicinal chemistry principles. The proposed experimental workflows provide a clear path for validating these hypotheses. Further investigation into this and related compounds is warranted and could uncover novel lead structures for addressing unmet medical needs.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 33069, 3-(3-Methylpiperidin-1-yl)propan-1-amine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3149264, 3-(4-Methylpiperidin-1-yl)propan-1-amine. [Link]

-

Chemsrc. N-Methyl-3-(1-piperidinyl)-1-propanamine | CAS#:86010-41-5. [Link]

- Google Patents.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 566577, Methyl 3-piperidin-1-ylpropanoate. [Link]

- Google Patents. US7119093B2 - 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl) -N-methyl-amino)-anilino)-1-phenyl-methylene]-6-methoxycarbonyl-2-indolinone-monoethanesulphonate and the use thereof as a pharmaceutical composition.

- Google Patents. CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine.

- Google Patents. US8119648B2 - 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions.

-

Pharmaffiliates. N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-Pyrrolo[2,3-d]pyrimidin-4-amine Hydrochloride. [Link]

-

Amerigo Scientific. 3-(Piperidin-1-yl)propan-1-amine. [Link]

- El-Sayed, N. F., et al. (2025).

-

Sharma, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4745. [Link]

-

Pharmaffiliates. 2-Methyl-3-(piperidin-1-yl)-1-(o-tolyl)propan-1-one Hydrochloride. [Link]

- Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

Liu, H., et al. (2012). Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. Advanced Materials Research, 554-556, 1145-1148. [Link]

-

Popiołek, Ł., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6561. [Link]

-

Wang, L., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 13(10), 2977-2981. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(3-Methylpiperidin-1-yl)propan-1-amine | C9H20N2 | CID 33069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(4-Methylpiperidin-1-yl)propan-1-amine | C9H20N2 | CID 3149264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Methyl-3-(1-piperidinyl)-1-propanamine | CAS#:86010-41-5 | Chemsrc [chemsrc.com]

- 5. Buy n-Methyl-N-(2-(piperidin-3-yl)ethyl)propan-2-amine [smolecule.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. US8119648B2 - 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions - Google Patents [patents.google.com]

Pharmacological Profiling of Novel Piperidine Derivatives: A Roadmap from Bench to Preclinical Candidate

An In-Depth Technical Guide:

Foreword: The Enduring Privilege of the Piperidine Scaffold

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is arguably one of the most privileged scaffolds in modern medicinal chemistry.[1][2] Its prevalence is not a matter of chance but a testament to its remarkable properties. The piperidine motif offers a unique combination of conformational flexibility, metabolic stability, and the ability to modulate physicochemical properties such as lipophilicity and water solubility.[3] These attributes allow it to serve as a versatile framework for designing drugs that can effectively interact with a wide array of biological targets.[4] From blockbuster drugs targeting the central nervous system (CNS) to novel agents in oncology and infectious diseases, the piperidine scaffold is a cornerstone of the pharmaceutical industry.[1][2][3]

This guide is crafted for researchers, scientists, and drug development professionals embarking on the journey of characterizing novel piperidine derivatives. It is not a rigid checklist but a strategic roadmap. We will move beyond the mere execution of assays to understand the underlying causality—the "why" behind each experimental choice. Our objective is to build a comprehensive pharmacological profile that is not just a collection of data points, but a self-validating dossier that enables informed, data-driven decisions for advancing the most promising candidates toward preclinical development.

Part 1: The Foundational Profile: Characterization and Initial Triage

Before delving into complex biological assays, a solid foundation must be laid. The initial characterization of a novel piperidine derivative provides the first glimpse into its potential "drug-likeness" and informs the design of subsequent, more resource-intensive experiments.

Physicochemical Properties: The First Filter

The journey begins with assessing the fundamental physicochemical properties of the synthesized compounds. These parameters are critical determinants of a molecule's future pharmacokinetic behavior.

-

Aqueous Solubility: Poor solubility is a major hurdle in drug development, impacting everything from assay reliability to oral bioavailability. Kinetic and thermodynamic solubility assays should be performed early to flag potential issues.

-

Lipophilicity (LogP/LogD): A compound's lipophilicity, measured as the partition coefficient (LogP) or distribution coefficient at physiological pH (LogD), profoundly influences its absorption, distribution, membrane permeability, and promiscuity. The ideal range is typically a LogD of 1-3.

-

Chemical Stability: The stability of the compound in assay buffers and physiological fluids must be confirmed to ensure that the observed biological activity is attributable to the parent compound and not a degradant.

These initial data points are crucial for triaging a library of new derivatives. Compounds with glaring liabilities (e.g., insolubility, instability) may be deprioritized unless their biological potency warrants further formulation or chemical modification efforts.

The Strategic Workflow of Pharmacological Profiling

A systematic approach is essential to efficiently allocate resources and build a coherent understanding of a compound's biological effects. The following workflow outlines a logical progression from broad screening to in-depth characterization.

Caption: Key data pillars informing the selection of a preclinical drug candidate.

References

- Vertex AI Search. The Role of Piperidine Derivatives in Pharmaceutical Synthesis.

- DUT Open Scholar. Pharmacological screening of synthetic piperidine derivatives.

- PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available from: [Link]

- ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery.

-

International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). Available from: [Link]

- ResearchGate. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- SpringerLink. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.

- ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.

- ResearchGate. (2025). In Silico ADMET and Drug-Likeness Profiling of Piperidine-Based Oxidosqualene Cyclase Inhibitors.

- BenchChem. The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals.

-

PubMed. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127506. Available from: [Link]

- PubMed. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation.

- BenchChem. Application Notes and Protocols for ADME Assays of Novel Piperidine Derivatives.

-

ACS Publications. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega, 5(26), 16259–16266. Available from: [Link]

- PubMed. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors.

- University of Arizona. Piperidine-based drug discovery.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. experts.arizona.edu [experts.arizona.edu]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Safety, Hazards, and Toxicity of Methyl-(3-piperidin-1-yl-propyl)-amine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive analysis of the safety, hazards, and toxicity profile of Methyl-(3-piperidin-1-yl-propyl)-amine. Due to ambiguity in the common name, this document focuses on N-Methyl-3-(piperidin-1-yl)propan-1-amine (CAS 86010-41-5) as the primary subject. In the absence of extensive direct toxicological data for this specific isomer, this guide employs a scientifically rigorous read-across approach, leveraging data from structurally similar analogs, including isomers where the methyl group is on the piperidine ring. The collective evidence indicates that this class of compounds presents significant hazards, primarily severe skin and eye corrosivity. All handling and experimental procedures must be conducted with stringent adherence to safety protocols to mitigate the risk of exposure.

Chemical Identification and Structural Elucidation

The nomenclature "this compound" can refer to several structural isomers. The precise location of the methyl group fundamentally influences the compound's physicochemical properties and reactivity. The primary compound of interest, based on a direct interpretation of the name, is N-Methyl-3-(piperidin-1-yl)propan-1-amine. The structures of this compound and its key isomers are presented below for clarification.

Caption: Experimental workflow for the in vitro RHE skin corrosion test (OECD TG 431).

References

-

PubChem. (n.d.). 3-(3-Methylpiperidin-1-yl)propan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Methylpiperidin-1-yl)propan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-Methyldipropylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSrc. (2025, August 25). N-Methyl-3-(1-piperidinyl)-1-propanamine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Piperidinol, 1-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Piperidin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). Cas 14156-91-3, 3-(3-METHYL-PIPERIDIN-1-YL). Retrieved from [Link]

-

National Center for Biotechnology Information. (2009). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 7 - Piperidine. In NCBI Bookshelf. Retrieved from [Link]

-

PubChem. (n.d.). N-Methylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

An In-depth Technical Guide to the Solubility Profile of N-Methyl-3-(piperidin-1-yl)propan-1-amine

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-Methyl-3-(piperidin-1-yl)propan-1-amine (CAS No: 86010-41-5). As a diamine compound, its solubility is fundamentally governed by its molecular structure, basicity, and the nature of the solvent system. This document details the pivotal physicochemical properties influencing its solubility, presents a theoretical framework for its behavior in both aqueous and organic media, and provides robust, field-proven experimental protocols for quantitative solubility determination. Due to the scarcity of published quantitative solubility data for this specific molecule, this guide emphasizes predictive principles based on its chemical structure and provides illustrative data to guide researchers.

Introduction and Physicochemical Profile

N-Methyl-3-(piperidin-1-yl)propan-1-amine is an aliphatic diamine featuring a tertiary amine within a piperidine ring and a secondary amine in the N-methylpropyl chain. This structure is significant in various chemical syntheses, serving as a versatile building block and intermediate. A thorough understanding of its solubility is critical for optimizing reaction conditions, designing purification strategies (such as extraction and crystallization), and developing formulations.

The molecule's solubility behavior is dictated by a combination of polar and nonpolar characteristics. The two nitrogen atoms provide basic sites capable of accepting protons and acting as hydrogen bond acceptors, while the nine-carbon aliphatic backbone imparts considerable lipophilicity.

Table 1: Key Physicochemical Properties of N-Methyl-3-(piperidin-1-yl)propan-1-amine

| Property | Value | Source / Comment |

| IUPAC Name | N-Methyl-3-(piperidin-1-yl)propan-1-amine | |

| CAS Number | 86010-41-5 | [1] |

| Molecular Formula | C₉H₂₀N₂ | [2] |

| Molecular Weight | 156.27 g/mol | [2] |

| Boiling Point | 216.1 ± 8.0 °C at 760 mmHg | ChemSrc[1] |

| Density | 0.9 ± 0.1 g/cm³ | ChemSrc[1] |

| LogP (Octanol-Water) | 1.20 | ChemSrc[1] |

| pKa₁ (Predicted) | ~10.5 (Secondary Amine) | Based on similar aliphatic secondary amines. |

| pKa₂ (Predicted) | ~9.5 (Tertiary Amine) | Based on cyclic tertiary amines like N-methylpiperidine (pKa 10.1)[3], adjusted for alkyl chain effects. |

The LogP value of 1.20 indicates a moderate lipophilicity, suggesting that while the molecule has some affinity for nonpolar environments, it is not excessively hydrophobic. The two basic nitrogen centers are the most critical feature for understanding its aqueous solubility, which will be highly dependent on pH.

Aqueous Solubility: The Critical Role of pH

The solubility of amines in water is primarily driven by their ability to form hydrogen bonds with water molecules via the lone pair of electrons on the nitrogen atoms.[4] For N-Methyl-3-(piperidin-1-yl)propan-1-amine, this effect is profoundly influenced by the pH of the aqueous medium due to the basicity of its two amine groups.

Mechanism of pH-Dependent Solubility

As a dibasic compound, N-Methyl-3-(piperidin-1-yl)propan-1-amine can exist in three states depending on the pH: a neutral free base, a monoprotonated cation, and a diprotonated dication.

-

Low pH (pH < pKa₂): Both the secondary and tertiary amines are protonated, forming a water-soluble diammonium salt (H₂A²⁺). The ionic nature of this species leads to strong ion-dipole interactions with water, resulting in high solubility.

-

Intermediate pH (pKa₂ < pH < pKa₁): The more basic secondary amine remains largely protonated, while the tertiary amine is partially deprotonated. The molecule exists as a mixture of the dication and a monoprotonated species (HA⁺). Solubility remains significant but may decrease as the overall charge of the molecular population is reduced.

-

High pH (pH > pKa₁): Both amine groups are in their neutral, free base form (A). The loss of charge significantly reduces favorable interactions with polar water molecules, and the hydrophobic nature of the C₉ alkyl backbone becomes dominant, leading to a sharp decrease in aqueous solubility.

This equilibrium is the cornerstone of its aqueous behavior and is crucial for designing liquid-liquid extraction protocols, where pH adjustments can shuttle the compound between aqueous and organic phases.

Caption: Workflow for gravimetric solubility determination.

Procedure (Gravimetric Method):

-

Preparation: Add a known mass of the chosen organic solvent (e.g., 5.00 g) to a sealed vial.

-

Addition of Compound: Add the amine in small, weighed portions, ensuring each portion dissolves completely before adding the next, until a slight excess of undissolved material persists.

-

Equilibration: Seal the vial and agitate at a constant temperature (e.g., 25 °C) for 12-24 hours.

-

Phase Separation: Allow the undissolved solid to settle completely.

-

Sampling: Carefully withdraw a known mass of the clear supernatant (e.g., 2.00 g) and transfer it to a pre-weighed dish.

-

Evaporation: Gently evaporate the solvent from the dish under a stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight is achieved. Rationale: This removes the solvent, leaving only the dissolved amine.

-

Calculation: The final weight of the dish minus its tare weight gives the mass of the dissolved amine. Calculate the solubility as (mass of amine / mass of supernatant) or express it as g / 100 g of solvent.

Illustrative Organic Solvent Solubility

The following table provides a qualitative and illustrative summary of the expected solubility of N-Methyl-3-(piperidin-1-yl)propan-1-amine in common organic solvents.

Table 3: Predicted Solubility in Common Organic Solvents (Illustrative)

| Solvent | Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | Miscible | Strong H-bonding and polar interactions. |

| Ethanol | Polar Protic | Miscible | Strong H-bonding and polar interactions. |

| Dichloromethane | Polar Aprotic | Very Soluble | Favorable dipole-dipole interactions. |

| Acetone | Polar Aprotic | Very Soluble | Favorable dipole-dipole interactions. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Good balance of polar and nonpolar interactions. |

| Toluene | Nonpolar Aromatic | Soluble | van der Waals interactions with the alkyl/piperidine rings. |

| Hexane | Nonpolar Aliphatic | Sparingly Soluble | Interactions are limited to weaker van der Waals forces. |

Conclusion

N-Methyl-3-(piperidin-1-yl)propan-1-amine is a diamine with a dual solubility profile. Its aqueous solubility is exceptionally high under acidic conditions due to the formation of a cationic ammonium salt and extremely low under basic conditions where the neutral, lipophilic free base predominates. This pH-switchable behavior is a key feature for its handling and purification. In organic media, it is expected to be soluble to miscible in polar solvents and at least sparingly soluble in nonpolar hydrocarbon solvents. The experimental protocols provided herein offer robust methods for researchers to generate precise, quantitative solubility data essential for process development and scientific research.

References

- BenchChem. (n.d.). A Comprehensive Technical Guide to the Solubility of Diisoamylamine in Organic Solvents.

-

Wikipedia. (2024). Amine. Retrieved from [Link]

-

Ralston, A. W., Hoerr, C. W., & Pool, W. O. (1942). SOLUBILITIES OF SOME NORMAL ALIPHATIC AMIDES, ANILIDES, AND N,N-DIPHENYLAMIDES. The Journal of Organic Chemistry, 07(6), 546–564. [Link]

-

Quora. (2018). Are amines soluble in organic solvents?. Retrieved from [Link]

-

Li, Q., Wang, C., Zhang, Y., & Liu, J. (2017). High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers. RSC Advances, 7(64), 40294–40304. [Link]

-

Chemsrc. (n.d.). N-Methyl-3-(1-piperidinyl)-1-propanamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Predicted pKa values for the secondary and tertiary amines shown in... Retrieved from [Link]

-

Oshinowo, M. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. University of Regina. Retrieved from [Link]

-

PubChem. (n.d.). 3-(3-Methylpiperidin-1-yl)propan-1-amine. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Methylpiperidin-1-yl)propan-1-amine. Retrieved from [Link]

-

PubChem. (n.d.). N-Methyl-3-phenylpropan-1-amine. Retrieved from [Link]

-

PubChem. (n.d.). N-(piperidin-3-ylmethyl)piperidin-1-amine. Retrieved from [Link]

-

PubChem. (n.d.). N-Methylpiperidine. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-Methyl-3-(piperidin-1-yl)-1-(m-tolyl)propan-1-one Hydrochloride. Retrieved from [Link]

Sources

- 1. N-Methyl-3-(1-piperidinyl)-1-propanamine | CAS#:86010-41-5 | Chemsrc [chemsrc.com]

- 2. 3-(3-Methylpiperidin-1-yl)propan-1-amine | C9H20N2 | CID 33069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Methylpiperidine | C6H13N | CID 12291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Amine - Wikipedia [en.wikipedia.org]

The Ascendant Scaffold: A Comprehensive Technical Guide to 3-(Piperidin-1-yl)propyl Amine Derivatives in Modern Drug Discovery

Introduction: The Versatility of the Piperidine Propylamine Core